![molecular formula C17H19NO4S B344653 2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 185243-76-9](/img/structure/B344653.png)
2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is a type of nitrogen-containing heterocycle . The molecule also features a sulfonyl group attached to a 3,4-dimethoxyphenyl moiety .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of an amine with a sulfonyl chloride. For example, the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with a sulfonyl chloride in the presence of a catalyst such as iron (III) chloride or aluminum chloride can yield a sulfonyl compound.Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a tetrahydroisoquinoline core, a sulfonyl group, and a 3,4-dimethoxyphenyl moiety . The molecule contains a total of 39 bonds, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 2 ethers (aromatic), and 1 sulfone .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structural features. The sulfonyl group is highly reactive and can form stable salts with a wide range of Lewis bases, such as amines and alcohols. The tetrahydroisoquinoline core can also participate in various reactions .Aplicaciones Científicas De Investigación
Drug Design and Pharmaceuticals
The compound is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Polymers
2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can be used as a sulfonating agent in the synthesis of polymers. The resulting polymers have enhanced properties, such as improved biodegradability and water solubility.
Antibacterial Agents
N-Sulfonyl monocyclic β-lactams, which can be synthesized from this compound, have potential as antibacterial agents . These compounds have been developed in response to growing bacterial resistance to β-lactam antibiotics .
Tetrahydroquinoline Derivatives
The tetrahydroquinoline (THQ) moiety, which is present in this compound, is found in various natural products . These products exhibit a broad range of biological activities and are used in the production of new materials . They are also important precursors for more complex molecules with bio-utilities .
Biological Activity
The compound can be involved in multicomponent reactions leading to the formation of various piperidine derivatives . These derivatives have shown significant biological activity, making them of interest in pharmacological research .
Potential Future Applications
Given the compound’s role in the synthesis of biologically active piperidines and its potential use in the creation of new antibacterial agents , it’s likely that future research will uncover additional applications. These could include the development of new drugs, the creation of advanced materials, and more.
Direcciones Futuras
The future directions for research on this compound could involve exploring its potential applications in organic synthesis and analytical chemistry, such as the synthesis of functionalized materials and the analysis of complex biomolecules . Additionally, the development of new synthetic strategies and the study of its biological activities could be areas of interest.
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that results in potent biological activity .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-16-8-7-15(11-17(16)22-2)23(19,20)18-10-9-13-5-3-4-6-14(13)12-18/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLSWGKZEVITMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

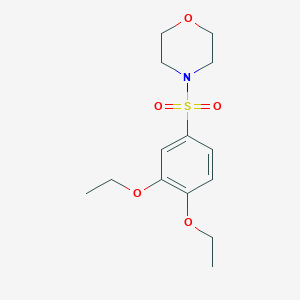
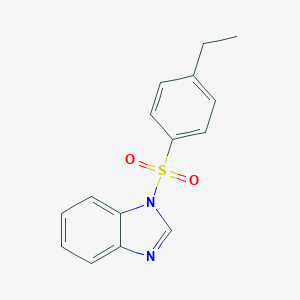
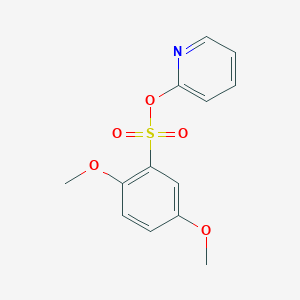

![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)
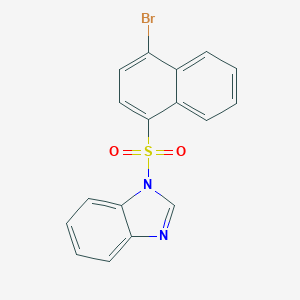

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)
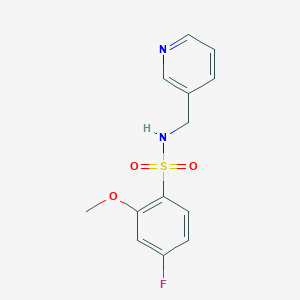

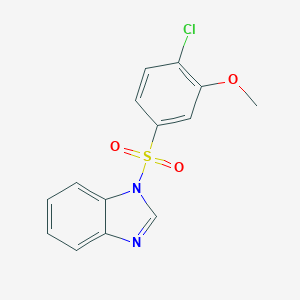
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)